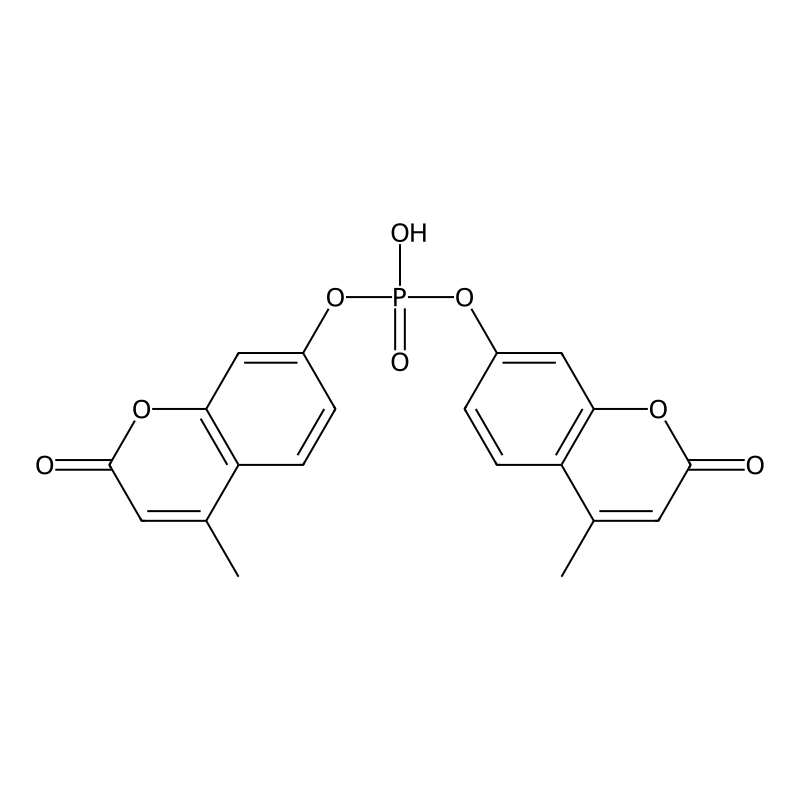Bis-(4-methylumbelliferyl)phosphate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
As a Substrate for Enzyme Activity Assays
Bis-(4-methylumbelliferyl)phosphate (Bis-MU) is a valuable tool in scientific research, particularly in the field of enzymology. Its primary application lies in its use as a substrate for phosphodiesterase activity assays []. Phosphodiesterases are enzymes that cleave phosphodiester bonds, which are linkages between phosphate groups and other molecules. By utilizing Bis-MU as a substrate, researchers can monitor the activity of these enzymes by measuring the release of a fluorescent product, 4-methylumbelliferone (4-MU).
The advantages of using Bis-MU over other substrates include:
- High sensitivity: 4-MU exhibits high fluorescence intensity, allowing for the detection of minimal enzyme activity [].
- Continuous monitoring: The release of 4-MU can be continuously monitored in real-time using fluorescence spectroscopy, facilitating kinetic studies of enzyme activity [].
- Minimal background interference: 4-MU exhibits minimal background fluorescence, leading to more accurate measurements of enzyme activity [].
These characteristics make Bis-MU a popular choice for studying the activity of various phosphodiesterases in diverse research areas, including:
- Neuroscience: Investigating the role of phosphodiesterases in neurotransmission and neurological disorders [].
- Immunology: Studying the involvement of phosphodiesterases in immune cell function and inflammatory diseases [].
- Cancer research: Analyzing phosphodiesterase activity in cancer cells and its potential as a therapeutic target [].
Other Research Applications
Beyond its role as a substrate, Bis-MU possesses other applications in scientific research, including:
- Cell viability assays: Bis-MU can be used to assess cell viability by measuring the activity of intracellular phosphatases, enzymes that cleave phosphate groups. The release of 4-MU can indirectly indicate the presence of metabolically active cells.
- Drug discovery: Bis-MU can be employed in screening assays to identify novel drugs that inhibit phosphodiesterase activity, which may be beneficial in treating various diseases [].








